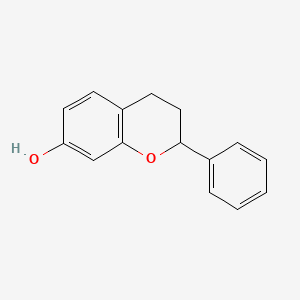

2-Phenylchroman-7-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-3,4-dihydro-2H-chromen-7-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c16-13-8-6-12-7-9-14(17-15(12)10-13)11-4-2-1-3-5-11/h1-6,8,10,14,16H,7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFUMHIDDQQILEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)O)OC1C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38481-95-7 | |

| Record name | 3,4-Dihydro-2-phenyl-2H-1-benzopyran-7-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38481-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for 2 Phenylchroman 7 Ol and Its Analogs

Retrosynthetic Analysis and Key Disconnection Strategies for 2-Phenylchroman-7-ol

Retrosynthetic analysis of this compound involves strategically breaking down the target molecule into simpler, readily available starting materials. The chroman core, a benzodihydropyran, can be conceptually dissected through several key disconnections. A common approach involves cleaving the C-O ether bond and a C-C bond within the dihydropyran ring, often leading back to a phenolic precursor and a three-carbon unit. For this compound, the presence of the hydroxyl group at the 7-position strongly suggests that a resorcinol (B1680541) derivative (1,3-dihydroxybenzene) or a similarly substituted phenol (B47542) would serve as a logical starting point. The phenyl substituent at the C2 position points towards precursors derived from benzaldehyde (B42025) or styrene (B11656) derivatives, which can provide the necessary phenyl-containing fragment.

Key disconnections might include:

C-O bond disconnection: Breaking the ether linkage to reveal a phenol and an appropriately functionalized carbon chain.

C-C bond disconnection: Cleaving a bond within the dihydropyran ring, often adjacent to the oxygen atom or the C2 position, leading to precursors that can undergo cyclization.

The synthetic equivalents (synthons) derived from these disconnections would typically be a nucleophilic phenolic species and an electrophilic species capable of forming the dihydropyran ring with the desired phenyl substitution at C2.

Modern and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry has seen the development of more efficient, selective, and environmentally friendly methods for chroman synthesis, often leveraging catalysis.

Organocatalysis: Significant advancements have been made in the organocatalytic synthesis of substituted chromans, often employing bifunctional catalysts such as thioureas and squaramides. These catalysts can promote cascade reactions, including oxa-Michael and Michael additions, leading to the formation of chiral chroman derivatives with high enantioselectivities and yields. For instance, reactions involving 2-hydroxynitrostyrenes and nitroalkenes, or α,β-unsaturated ketones and nitroalkenes, catalyzed by chiral thioureas, have been successfully employed to construct complex chroman scaffolds. While these methods are often applied to more substituted chromans, the principles of cascade cyclization are transferable to the synthesis of simpler 2-phenylchroman structures.

Metal-Mediated Catalysis: Transition metals play a crucial role in various catalytic strategies for chroman synthesis. Rhodium-catalyzed cyclization reactions have been reported for the synthesis of chromans from 3-(2-fluorophenyl)propanols. Palladium catalysis has been utilized for oxidative cyclization reactions, such as the conversion of 2′-hydroxydihydrochalcones to flavones and flavanones. Furthermore, visible-light-mediated reactions, often metal-free or employing transition metals, have emerged for the synthesis of chromene and chroman derivatives through C-H activation or radical cyclization pathways. These methods offer mild reaction conditions and broad functional group tolerance.

Biocatalysis: Biocatalysis offers a green and highly selective approach to synthesizing chiral chroman derivatives. Enzymes, such as alcohol dehydrogenases and ene-reductases, can be employed for the asymmetric reduction of chroman-4-ones to chiral chroman-4-ols with excellent enantioselectivities. Whole-cell biocatalysis, using microorganisms like Lactobacillus paracasei, has been demonstrated for the efficient enantioselective synthesis of specific chromanols. Additionally, enzymes like vanadium chloroperoxidase have been used for chemoenzymatic cyclization reactions to produce substituted isochroman-1-ones, highlighting the potential of enzymatic methods for constructing oxygen-containing heterocycles.

Advanced Spectroscopic and Structural Elucidation of 2 Phenylchroman 7 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic compounds in solution. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map the complete carbon skeleton and the relative stereochemistry of 2-Phenylchroman-7-ol.

One-dimensional NMR provides fundamental information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for each unique proton. The chemical shifts (δ) are influenced by the electronic environment, with electronegative atoms like oxygen causing a downfield shift. The protons on the phenyl ring (B-ring) and the substituted aromatic ring of the chroman moiety (A-ring) will appear in the aromatic region (typically δ 6.0-8.0 ppm). The protons on the heterocyclic C-ring will appear in the aliphatic region, with the benzylic proton at C2 being significantly deshielded. The phenolic hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. Due to the presence of 15 carbon atoms in unique electronic environments, 15 distinct signals are expected. The chemical shifts will vary widely, with the carbons of the aromatic rings appearing between δ 100-160 ppm. The oxygen-bearing carbons (C2, C7, and C8a) will be the most downfield-shifted. The aliphatic carbons of the C-ring (C3 and C4) will appear in the upfield region.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound *

Note: The following data are predicted values based on structure-property relationships and analysis of similar compounds, as specific experimental data for this compound is not widely available in the cited literature. Actual experimental values may vary.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| 2 | 5.10 (dd) | 79.5 |

| 3 | 2.10 (m), 2.30 (m) | 30.0 |

| 4 | 2.85 (t) | 22.0 |

| 4a | - | 115.0 |

| 5 | 6.45 (d) | 108.0 |

| 6 | 6.40 (dd) | 103.0 |

| 7 | - | 155.0 |

| 8 | 6.90 (d) | 130.0 |

| 8a | - | 154.0 |

| 1' | - | 142.0 |

| 2'/6' | 7.40 (d) | 126.0 |

| 3'/5' | 7.35 (t) | 129.0 |

| 4' | 7.30 (t) | 128.0 |

| 7-OH | 9.00 (s, br) | - |

Two-dimensional NMR experiments are essential for establishing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, COSY would be crucial for establishing the spin systems within the molecule. Key expected correlations include those between H2 and the two H3 protons, and between the H3 and H4 protons, confirming the structure of the C-ring. It would also show correlations between the coupled aromatic protons on the A- and B-rings. youtube.comnist.govvscht.cz

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond couplings). libretexts.orglibretexts.orgnih.gov It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal. For example, the proton signal at δ ~5.10 ppm would correlate with the carbon signal at δ ~79.5 ppm, confirming their assignment to C2/H2.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds (and sometimes four). libretexts.orggcms.cznist.govchemguide.co.uklibretexts.org This is arguably the most critical experiment for piecing together the molecular skeleton, especially for connecting quaternary carbons (which have no attached protons) to the rest of the structure. Key HMBC correlations for this compound would include:

H2 to carbons C1', C2', C6', and C3.

H4 to carbons C5, C4a, and C8a.

Aromatic protons on the A-ring to the quaternary carbons C4a, C7, and C8a.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. vscht.czlibretexts.orgnih.govmdpi.com This is particularly useful for determining stereochemistry and the spatial arrangement of the substituent groups. For this compound, a key NOESY correlation would be observed between the H2 proton and the H2'/H6' protons of the phenyl ring, confirming their cis or trans relationship relative to the chroman ring.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis. nih.govutexas.eduyoutube.com

HRMS provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental composition of this compound. With the molecular formula C₁₅H₁₄O₂, the expected monoisotopic mass can be calculated with high precision.

Molecular Formula: C₁₅H₁₄O₂

Calculated Monoisotopic Mass: 226.0994 g/mol

An experimental HRMS measurement matching this calculated value to within a few parts per million (ppm) would unequivocally confirm the molecular formula.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. chemguide.co.uklibretexts.org For a polar compound like this compound, derivatization is often necessary to increase its volatility for GC analysis. Silylation of the phenolic hydroxyl group is a common derivatization technique.

The mass spectrum obtained from GC-MS provides a fragmentation pattern that acts as a molecular fingerprint. The fragmentation of the 2-phenylchroman skeleton is expected to proceed through characteristic pathways, most notably a retro-Diels-Alder (RDA) reaction in the heterocyclic C-ring. This would lead to the cleavage of the molecule into two primary fragments, one containing the A-ring and the other containing the B-ring.

Interactive Data Table: Expected Mass Fragments of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Structure/Identity |

| 226 | [M]⁺, Molecular Ion |

| 149 | Fragment from RDA cleavage, containing the phenyl group and C2, C3 |

| 121 | Fragment containing the hydroxylated A-ring |

| 104 | Styrene (B11656) fragment |

| 91 | Tropylium ion [C₇H₇]⁺ |

| 77 | Phenyl cation [C₆H₅]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. It is an excellent tool for identifying the functional groups present in a molecule. libretexts.orgnist.govlibretexts.org

The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups:

O-H Stretch: A broad and strong absorption band in the region of 3500-3200 cm⁻¹ is characteristic of the phenolic hydroxyl group, with the broadening due to hydrogen bonding.

Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) indicate the C-H stretching vibrations of the aromatic rings.

Aliphatic C-H Stretch: Absorption bands just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) are due to the C-H stretching vibrations of the methylene (B1212753) (CH₂) groups in the C-ring.

Aromatic C=C Stretch: Several medium to weak bands in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic rings.

C-O Stretches: Strong absorption bands are expected for the aryl-alkyl ether C-O bond (around 1250 cm⁻¹) and the phenolic C-O bond (around 1200 cm⁻¹).

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| 3500-3200 | Strong, Broad | O-H Stretch (Phenol) |

| 3100-3000 | Medium, Sharp | sp² C-H Stretch (Aromatic) |

| 2960-2850 | Medium | sp³ C-H Stretch (Aliphatic) |

| 1600, 1500, 1450 | Medium-Weak | C=C Stretch (Aromatic Ring) |

| 1250 | Strong | C-O Stretch (Aryl-Alkyl Ether) |

| 1200 | Strong | C-O Stretch (Phenol) |

| 900-675 | Strong | C-H Out-of-Plane Bending (Aromatic Substitution Pattern) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a key analytical technique for studying the electronic transitions within molecules like this compound. The absorption of UV-Vis light by the molecule promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths at which absorption occurs and the intensity of the absorption are directly related to the molecule's electronic structure, particularly the nature and extent of its conjugated π-electron system. researchgate.net

The UV-Vis spectrum of this compound is expected to be dominated by intense absorptions arising from π → π* transitions associated with its aromatic rings (the A-ring of the chroman system and the B-ring at position 2). nih.gov Flavonoids and isoflavones typically exhibit strong absorption bands in the 200–400 nm range. researchgate.net For isoflavones, which share the 2-phenylchroman core, two characteristic major absorption bands are typically observed.

For instance, genistein, an isoflavone (B191592) with a similar chromophoric system, shows a characteristic intense absorption band at approximately 260 nm. japsonline.com This absorption is attributed to the benzoyl system of the A- and C-rings. A second, usually less intense, band or shoulder may appear at longer wavelengths, associated with the B-ring cinnamoyl system. The presence of the hydroxyl group at position 7 acts as an auxochrome, which can cause a bathochromic (red) shift of these absorption bands. weizmann.ac.il The electronic transitions are primarily of the π → π* type, which are generally strong and have high molar absorptivity. nih.gov

Table 1: Typical UV-Vis Absorption Data for Related Isoflavone Structures

| Compound | Solvent | λmax (nm) | Associated Transition | Reference |

|---|---|---|---|---|

| Genistein | Ethanol | 262 | π → π* (A-ring, C-ring) | japsonline.com |

This table presents data for structurally similar isoflavones to illustrate the expected spectral characteristics of this compound.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

The crystal structure of (2S/2R,3S/3R)-3-hydroxy-2-phenylchroman-4-one reveals key conformational features that are likely shared by this compound. nih.gov The heterocyclic C-ring in these structures typically adopts a half-chair conformation. nih.gov In this arrangement, the substituent at the C2 position, which is the phenyl B-ring in this case, preferentially occupies a pseudo-equatorial position to minimize steric strain. This conformation is the most thermodynamically stable. hebmu.edu.cn The dihedral angle between the plane of the chroman system and the phenyl ring is significant, with reported values around 72-90 degrees in related structures. nih.gov

In the solid state, intermolecular forces such as hydrogen bonding play a crucial role in the crystal packing. The hydroxyl group at the 7-position is expected to act as a hydrogen-bond donor and/or acceptor, potentially leading to the formation of dimeric structures or extended hydrogen-bonded networks, which stabilize the crystal lattice. nih.gov

Table 2: Selected Crystallographic Data for a Related Flavanone (B1672756) Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Conformation of C-ring | Half-chair |

| Phenyl Ring (C2) Orientation | Pseudo-equatorial |

Data derived from the published crystal structure of (2S/2R,3S/3R)-3-hydroxy-2-phenylchroman-4-one. nih.gov

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Absolute Stereochemistry (if chiral)

This compound possesses a stereogenic center at the C2 position, meaning it can exist as two non-superimposable mirror images, or enantiomers: (S)-2-Phenylchroman-7-ol and (R)-2-Phenylchroman-7-ol. Chiroptical spectroscopic techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of such chiral molecules. nih.gov

These methods measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light by a chiral molecule. osti.gov An optically active molecule will produce a characteristic CD spectrum with positive or negative bands, known as Cotton effects. hebmu.edu.cn For flavonoids like this compound, the sign of the Cotton effects can be empirically correlated to the absolute configuration at the chiral center(s).

For the related flavanones, the electronic transition of the carbonyl group (n → π) around 310-330 nm is particularly useful for stereochemical assignment. hebmu.edu.cnresearchgate.net Although this compound lacks this carbonyl group, the electronic transitions of the aromatic chromophores still give rise to distinct Cotton effects in the CD spectrum. Empirical rules, often supported by time-dependent density functional theory (TD-DFT) calculations, allow for the assignment of the absolute configuration. researchgate.netnih.gov For flavanones, a positive Cotton effect for the n → π transition generally indicates a 2R configuration, while a negative Cotton effect points to a 2S configuration. hebmu.edu.cn A similar approach, focusing on the π → π* transitions of the aromatic rings, can be applied to this compound. The combination of experimental CD spectra and theoretical calculations provides a powerful and reliable method for unambiguously determining the absolute stereochemistry of the enantiomers. nih.gov

Table 3: Empirical Rules for Absolute Configuration of Flavanones using CD Spectroscopy

| Transition | Wavelength Region (nm) | Sign of Cotton Effect | Absolute Configuration at C2 | Reference |

|---|---|---|---|---|

| n → π* | ~310-330 | Negative (-) | S | hebmu.edu.cn |

| n → π* | ~310-330 | Positive (+) | R | hebmu.edu.cn |

| π → π* | ~270-290 | Positive (+) | S | hebmu.edu.cn |

This table shows established correlations for flavanones, which serve as a basis for interpreting the chiroptical data of structurally similar compounds like this compound.

Computational and Theoretical Chemistry Studies of 2 Phenylchroman 7 Ol

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional shape, stability, and electron distribution.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational cost. It is widely used to determine the most stable geometric structure of a molecule by finding the minimum energy on the potential energy surface. nih.govcnr.it For flavonoids and related structures, geometry optimization is typically performed using hybrid functionals like B3LYP, often paired with Pople-style basis sets such as 6-311++G(d,p) or def2SVP. mdpi.comnih.govchemrxiv.org

The optimization process begins with an initial guess of the molecular structure and iteratively adjusts the atomic coordinates until the forces on each atom are negligible, signifying a stable or metastable conformation. researchgate.net The result is a precise 3D model of the molecule with optimized bond lengths and angles. For instance, DFT studies on 7-hydroxyflavone, a structurally similar compound, have confirmed its global minimum energy structure, providing a foundation for further analysis of its properties. nih.govresearchgate.net These calculations also yield the molecule's total electronic energy, a key thermodynamic parameter.

The Hartree-Fock (HF) method is an ab initio approach that was a precursor to DFT. mdpi.com It solves the Schrödinger equation by approximating the complex electron-electron repulsion, treating each electron as moving in an average field created by all other electrons. mdpi.com While computationally less intensive than more advanced methods, HF generally provides less accurate results because it neglects a portion of the electron correlation. It is often used for initial, qualitative geometry optimizations before employing a more accurate level of theory, like DFT or post-Hartree-Fock methods. cnr.it

Post-Hartree-Fock methods, such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, systematically improve upon the HF approximation by including electron correlation. These methods offer higher accuracy but come with a significantly greater computational expense, limiting their application to smaller molecules. For molecules the size of 2-Phenylchroman-7-ol, DFT remains the more common choice for a balance of accuracy and feasibility.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Localization)

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. liverpool.ac.uk

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. nih.govaimspress.com A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. nih.gov

DFT calculations are used to determine the energies and spatial distributions of these orbitals. For 7-hydroxyflavone, a compound with a similar chromenone core, the HOMO and LUMO orbitals have been calculated. The analysis shows that the electron density in both the HOMO and LUMO is typically delocalized across the entire π-system of the molecule, indicating that electronic transitions involve a redistribution of electrons over the whole molecular framework. researchgate.net

Table 1: Calculated Frontier Orbital Energies for a Related Flavonoid (7-Hydroxyflavone) Data sourced from studies on 7-hydroxyflavone, a structurally related compound, calculated at the B3LYP/6-311+G(2d,p) level of theory. researchgate.net

| Molecular Orbital | Energy (eV) in Acetonitrile | Energy (eV) in Methanol |

|---|---|---|

| HOMO | -6.42 | -6.45 |

| LUMO | -2.20 | -2.23 |

| HOMO-LUMO Gap (ΔE) | 4.22 | 4.22 |

Conformational Analysis using Molecular Mechanics and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements (conformations) a molecule can adopt through rotation around its single bonds. libretexts.org For flexible molecules like this compound, which has a non-planar heterocyclic ring and a rotatable phenyl group, multiple low-energy conformations may exist and co-exist in equilibrium.

Computational chemists typically approach this by first using molecular mechanics (MM) methods, which employ classical force fields (like MM2 or MMFF94) to rapidly explore the vast conformational space. nih.govcwu.edu This process identifies a set of potential low-energy conformers. Subsequently, these candidate structures are subjected to more accurate quantum mechanics calculations, usually DFT, to refine their geometries and obtain reliable relative energies. nih.govnih.gov Studies on similar flavan (B184786) structures have shown that the heterocyclic chroman ring typically adopts a half-chair conformation, with the bulky phenyl substituent preferring a pseudo-equatorial position to minimize steric strain. nih.gov A comprehensive study of a related flavanpentol identified nine distinct stable conformations, highlighting the complexity of the conformational landscape. nih.gov

Molecular dynamics (MD) simulations can further investigate the conformational behavior over time, providing insights into the dynamic equilibrium between different conformers in various environments, such as in solution. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods are powerful tools for predicting and interpreting spectroscopic data, aiding in structure elucidation.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. The most common method involves first optimizing the molecular geometry with DFT and then performing a Gauge-Including Atomic Orbital (GIAO) calculation. nih.govmdpi.com This method computes the isotropic magnetic shielding tensors for each nucleus, which can be linearly scaled to predict the chemical shifts. nih.gov This approach is particularly useful for distinguishing between different isomers or conformers, as the chemical shifts are highly sensitive to the local electronic environment. mdpi.com For small organic molecules, DFT-based predictions can achieve high accuracy, with mean absolute errors often below 0.2 ppm for ¹H shifts. nih.gov

Table 2: Illustrative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for a Chroman Derivative This table illustrates the methodology using data for a related 2,2,5,7,8-pentamethylchroman-6-ol derivative. The calculated values (GIAO) for the most stable conformer are compared to experimental data. mdpi.com

| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) | Difference |Δ| (ppm) |

|---|---|---|---|

| C2 | 75.10 | 77.58 | 2.48 |

| C3 | 31.43 | 32.84 | 1.41 |

| C4 | 20.80 | 22.25 | 1.45 |

| C4a | 117.04 | 118.96 | 1.92 |

| C5 | 126.38 | 128.43 | 2.05 |

IR Frequencies: DFT calculations can also simulate the infrared (IR) spectrum of a molecule. After geometry optimization, a frequency calculation is performed, which involves computing the second derivatives of the energy with respect to atomic positions (the Hessian matrix). q-chem.com This analysis yields the frequencies of the normal vibrational modes and their corresponding IR intensities. mdpi.com Calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other model limitations. Therefore, they are typically multiplied by an empirical scaling factor (e.g., ~0.96) to improve agreement with experimental spectra. mdpi.com This technique is invaluable for assigning specific absorption bands in an experimental spectrum to particular molecular vibrations, such as C-H stretches, O-H bends, or phenyl ring deformations. orientjchem.org

Theoretical Studies on Reaction Pathways and Mechanism Prediction (e.g., Transition State Calculations)

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the entire potential energy surface of a chemical transformation. This involves identifying all relevant stationary points, including reactants, products, intermediates, and, crucially, transition states (TS). A transition state is a first-order saddle point on the energy surface, representing the maximum energy barrier along the reaction coordinate.

A relevant example is the acid-catalyzed intramolecular cyclization of 2'-hydroxychalcone (B22705) to form flavanone (B1672756), the ketone analog of 2-phenylchroman. researchgate.net DFT studies, using functionals like M06-2X which are well-suited for kinetics, can model this reaction. researchgate.net The mechanism is shown to proceed in three main steps:

Protonation: The carbonyl oxygen of the chalcone (B49325) is protonated by an acid catalyst, forming a positively charged intermediate.

Cyclization: The hydroxyl group attacks the α,β-unsaturated system in a Michael-type addition, forming the six-membered chroman ring. This is often the rate-determining step, and its energy barrier is found by locating the corresponding transition state (TS-1). researchgate.net

Tautomerization: A final proton transfer yields the stable flavanone product.

By calculating the energies of the reactants, intermediates, transition states, and products, a complete potential energy profile for the reaction can be constructed. This profile reveals the activation energies for each step, allowing for the prediction of reaction rates and the identification of the rate-limiting step. researchgate.net Such studies provide a detailed, step-by-step understanding of how the reaction proceeds at a molecular level.

Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical Parameters

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of chemical compounds based on their molecular structure. For this compound and related compounds, QSPR studies are instrumental in understanding their behavior in various non-clinical contexts. These models are built by establishing a mathematical relationship between calculated molecular descriptors and experimentally determined properties.

Research on related phenolic compounds has utilized software like GUSAR2019 to construct QSPR models. nih.gov These models often employ a combination of 2D descriptors, which are computationally efficient and can effectively represent three-dimensional molecular features. nih.gov Descriptors can include those based on Morgan algorithms (MNA-based) and quantitative neighborhood of atoms (QNA-based), alongside whole-molecule descriptors like topological length, topological volume, and lipophilicity (logP). nih.gov

For instance, a QSPR study on a series of phenolic antioxidants successfully developed statistically significant models to predict the rate constant for oxidation chain termination, a key parameter of antioxidant activity. nih.gov The models demonstrated satisfactory accuracy for both the training and test sets, indicating their predictive power for new compounds. nih.gov

While specific QSPR models exclusively for this compound are not extensively documented in publicly available literature, the principles from studies on analogous structures are directly applicable. The physicochemical properties of this compound can be predicted using its calculated molecular descriptors.

Table 1: Computed Physicochemical Properties of (R)-2-Phenylchroman-7-ol

| Property | Value | Source |

| Molecular Weight | 226.27 g/mol | PubChem |

| XLogP3 | 3.5 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 226.099379685 | PubChem |

| Monoisotopic Mass | 226.099379685 | PubChem |

| Topological Polar Surface Area | 29.5 Ų | PubChem |

| Heavy Atom Count | 17 | PubChem |

| Complexity | 247 | PubChem |

This data is for the (R)-enantiomer of this compound and is computationally generated. nih.gov

These computed properties serve as the foundation for developing QSPR models. For example, the XLogP3 value suggests the lipophilicity of the molecule, which is a critical parameter in predicting its behavior in biological membranes and its potential for non-clinical interactions.

In Silico Screening Methodologies for Mechanistic Insights

In silico screening methodologies are powerful tools for investigating the potential mechanisms of action of compounds like this compound at a molecular level, without involving clinical trials. These methods include molecular docking and molecular dynamics simulations, which can predict the binding affinity and interaction patterns of a ligand with a biological target.

Studies on derivatives of 2-phenylchroman provide a framework for how such investigations could be conducted. For example, research on 2-phenylchromone derivatives as tyrosinase inhibitors utilized molecular docking to understand the binding modes of these compounds with the enzyme's active site. nih.gov This computational analysis helped to rationalize the structure-activity relationships observed in vitro. nih.gov The studies also involved assessing drug-likeness based on Lipinski's Rule of Five, which predicted favorable pharmacokinetic properties for some derivatives. nih.gov

Similarly, in a study of 2-phenylchroman-4-one derivatives for anti-MERS-CoV activity, in silico methods were implicitly used to guide chemical modifications aimed at improving activity and pharmacokinetic profiles. nih.gov While this study touches upon antiviral activity, the methodologies for assessing structure-activity relationships and optimizing molecular structures are broadly applicable to non-clinical mechanistic studies. For instance, modifying the phenolic hydroxyl group was explored to enhance stability, a strategy that could be investigated for this compound in non-clinical contexts. nih.gov

Reverse screening is another in silico technique that can provide mechanistic insights. This method involves screening a compound against a large database of biological targets to identify potential binding partners, thereby suggesting possible mechanisms of action. For example, a reverse screening study on a different class of compounds successfully identified potential biological targets, which were then further investigated using docking and molecular dynamics. researchgate.net This approach could be applied to this compound to explore its potential interactions with various proteins and enzymes in a non-clinical setting.

The application of these in silico methodologies to this compound would involve:

Target Identification: Using reverse screening to identify potential protein targets.

Molecular Docking: Simulating the binding of this compound to the identified targets to predict binding affinity and pose.

Molecular Dynamics: Simulating the stability of the ligand-protein complex over time to understand the dynamics of the interaction.

These computational studies are essential for generating hypotheses about the non-clinical mechanisms of action of this compound, which can then be tested and validated through focused in vitro experiments.

Chemical Reactivity and Transformations of 2 Phenylchroman 7 Ol

Electrophilic Aromatic Substitution Reactions on the Phenyl and Benzo Rings

Direct experimental data detailing electrophilic aromatic substitution (EAS) reactions specifically performed on 2-phenylchroman-7-ol were not extensively found in the searched literature. However, based on its structure, the compound possesses two aromatic systems susceptible to EAS: the phenyl ring at the 2-position and the benzo ring fused to the dihydropyran moiety. The hydroxyl group at the 7-position of the benzo ring is an activating and ortho/para-directing substituent, which would likely influence the regioselectivity of electrophilic attack on this ring. Similarly, the phenyl substituent at the 2-position would direct electrophilic substitution according to its own electronic and steric properties. Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation are theoretically possible on these aromatic systems, though specific conditions and outcomes for this compound require further investigation.

Reactions Involving the Chroman Ring System (e.g., Oxidative Cyclization)

While specific examples of oxidative cyclization directly performed on this compound were not detailed in the reviewed literature, the chroman ring system itself is known to participate in various transformations. Oxidative cyclization is a known method for modifying related benzopyran structures. For instance, in the synthesis of neoflavones, oxidative cyclization of related compounds using reagents like m-chloroperbenzoic acid has been employed researchgate.net. This suggests that the chroman core of this compound may be amenable to similar oxidative transformations, potentially leading to the formation of more complex fused ring systems or oxidized derivatives, depending on the specific reaction conditions and oxidizing agents used.

Reactions of the Hydroxyl Group (e.g., Oxidation, Etherification, Esterification)

The phenolic hydroxyl group at the 7-position of this compound represents a primary site for chemical modification. Literature indicates that this functional group can undergo a range of reactions, including etherification, esterification, and potential oxidation.

Etherification: The hydroxyl group can be converted into an ether through reactions with alkylating agents. For example, related compounds have been etherified using alkyl halides or methylating agents such as diazomethane (B1218177) researchgate.netgoogle.com.

Esterification: The phenolic hydroxyl group is readily esterified using various acylating agents, such as acid chlorides or anhydrides, forming ester derivatives researchgate.netgoogle.com.

Oxidation: Phenolic hydroxyl groups are also susceptible to oxidation. While specific oxidation products of this compound are not detailed, related phenolic compounds can be oxidized to quinone-like structures or undergo other oxidative transformations researchgate.netgoogle.com.

The following table summarizes the potential reactions of the hydroxyl group based on findings in related chemical literature:

| Reaction Type | Potential Reagents/Conditions (based on related compounds) | Outcome/Product Type | Supporting Reference(s) |

| Etherification | Alkyl halides, Diazomethane | Alkyl ethers | researchgate.net, google.com |

| Esterification | Acylating agents (e.g., acetic anhydride), Acid chlorides | Esters | researchgate.net, google.com |

| Oxidation | Oxidizing reagents (e.g., CrO3 in pyridine) | Oxidized products | google.com, researchgate.net |

| Carbamate formation | Carbamoylating agents | Carbamates | google.com |

Ring Opening and Rearrangement Pathways of the Benzopyran Core

The benzopyran core of this compound, particularly the dihydropyran ring, can be involved in ring opening and rearrangement reactions under specific chemical conditions. The Baeyer-Villiger rearrangement, a reaction that typically involves the oxidation of a ketone to an ester, is mentioned in the context of related chemical structures google.com. This suggests that oxidative cleavage of the chroman ring might be a potential transformation pathway for this compound under suitable oxidative conditions. Furthermore, rearrangement reactions, such as the Fries rearrangement observed in related coumarin (B35378) systems, highlight the inherent dynamic nature of these fused ring structures and their propensity to undergo structural reorganization when subjected to Lewis acids or thermal treatment researchgate.net.

Complexation Studies with Metal Ions and Ligand Behavior

Explicit studies detailing the complexation of this compound with metal ions or its behavior as a ligand were not identified within the scope of the searched literature. Therefore, its potential as a chelating agent or its coordination chemistry with various metal ions remains an area that would require dedicated investigation.

Heteroatom Incorporation and Ring Expansion/Contraction Strategies

Direct examples of heteroatom incorporation into the ring system of this compound or strategies involving ring expansion or contraction were not specifically detailed in the provided search results. While the term "heteroatom" appears in a broader chemical context within patent literature concerning related compounds google.com, specific synthetic methodologies for introducing heteroatoms (such as nitrogen or sulfur) into the chroman or phenyl rings of this compound, or for altering the size of its ring systems, were not found.

Compound Information

| Property | Value |

| CAS Number | 38481-95-7 |

| Chemical Formula | C15H14O2 |

| Molecular Weight | 226.275 g/mol |

| Synonyms | This compound, 2-phenyl-3,4-dihydro-2H-chromen-7-ol |

| Physical State | Brown liquid (ca. 85% purity) |

| Supporting Source | google.com, molaid.com |

List of Compounds Mentioned

this compound

Biochemical Interaction Mechanisms of 2 Phenylchroman 7 Ol Mechanistic Focus, Exclusively in Vitro

Ligand-Protein Binding Mechanisms

The interaction of 2-Phenylchroman-7-ol with proteins is a key area of research, exploring how it binds to specific sites and influences protein function.

Characterization of Binding Sites via Spectroscopic Probes (e.g., Fluorescence Quenching)

Fluorescence spectroscopy, particularly fluorescence quenching, is a valuable tool for characterizing ligand-protein interactions. This technique monitors changes in the fluorescence intensity of a protein or a fluorescently labeled ligand upon binding. The quenching phenomenon can provide insights into the binding mechanism, affinity, and the nature of the binding site. For instance, studies on other compounds have shown that fluorescence quenching can indicate interactions such as π-stacking or hydrogen bonding within binding pockets sci-hub.se. The Stern-Volmer equation is often used to analyze fluorescence quenching data, allowing for the determination of quenching constants and the number of binding sites mdpi.com. These parameters help in understanding the thermodynamics and kinetics of the binding process.

Molecular Docking and Dynamics Simulations of Ligand-Target Complexes

Computational methods like molecular docking and molecular dynamics (MD) simulations are extensively used to predict and analyze ligand-protein interactions at an atomic level mdpi.comnih.govchemmethod.comresearchgate.netnottingham.ac.uknih.govnih.govresearchgate.net. Molecular docking predicts the preferred orientation of a ligand within a protein's binding site and estimates binding affinity using scoring functions mdpi.comnih.govnottingham.ac.uk. MD simulations, on the other hand, provide insights into the dynamic behavior of the protein-ligand complex over time, revealing conformational changes, stability, and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex mdpi.comnih.govchemmethod.comresearchgate.netnottingham.ac.uknih.govnih.gov. These simulations can help refine docking poses and provide a more comprehensive understanding of the binding mechanism, such as induced fit or conformational selection nih.govnih.govslu.edu.

Enzyme Inhibition/Activation Kinetics and Mechanism of Action

Research into the enzyme kinetics of this compound aims to determine how it affects enzyme activity, whether through inhibition or activation. Enzyme inhibition studies typically involve characterizing the type of inhibition (e.g., competitive, non-competitive, mixed-type) and determining kinetic parameters such as the inhibition constant () or half-maximal inhibitory concentration () nih.govdrughunter.comnih.gov. For example, studies on similar compounds have identified competitive inhibition mechanisms for certain enzymes, where the inhibitor competes with the substrate for the active site nih.govsci-hub.se. Understanding these kinetics is crucial for elucidating the compound's mechanism of action at an enzymatic level.

Interactions with Biological Macromolecules (e.g., DNA, RNA, Membrane Lipids) and Biophysical Characterization

The interaction of this compound with other biological macromolecules, such as DNA, RNA, and membrane lipids, is also investigated using biophysical techniques.

DNA/RNA Interactions: While specific data for this compound is not detailed in the provided search results, studies on similar compounds or general principles indicate that interactions with nucleic acids can be studied using techniques like fluorescence resonance energy transfer (FRET) to monitor molecule-DNA interactions and DNA melting centralregionacs.org.

Membrane Lipid Interactions: The interaction of compounds with membrane lipids is crucial for understanding their cellular localization and membrane-associated activities. Biophysical methods like differential scanning calorimetry (DSC) and quartz crystal microbalance with dissipation (QCM-D) are used to study how molecules interact with lipid bilayers and influence their phase transitions or segregation nih.govnih.govmdpi.commdpi.com. Fluorescence techniques, including fluorescence correlation spectroscopy (FCS), are also employed to investigate lipid-protein and drug-lipid interactions, providing information on diffusion kinetics and binding nih.govmdpi.comnih.gov.

Mechanistic Role in Modulating Cellular Pathways (e.g., Specific Protein-Protein Interactions, Signaling Cascades)

The influence of this compound on cellular pathways is often mediated through its interactions with specific proteins, including protein-protein interactions (PPIs) and modulation of signaling cascades abcam.commdpi.comnih.govnih.govresearchgate.net. PPIs are fundamental to cellular functions and signaling pathways, and their disruption or enhancement by small molecules can alter cellular responses abcam.comnih.gov. Signaling cascades, such as the MAPK/ERK pathway, are frequently modulated by natural compounds, leading to effects like neuronal outgrowth or inhibition of apoptosis mdpi.comresearchgate.net. Understanding these interactions helps elucidate the compound's broader biological effects.

In Vitro Target Identification and Validation Methodologies

Identifying and validating the specific molecular targets of this compound is a critical step in understanding its mechanism of action. Various in vitro methodologies are employed for this purpose:

DNA-Encoded Library (DEL) Screening: This high-throughput screening approach allows for the identification of compounds that bind to a target protein vipergen.com. It involves screening large libraries of molecules linked to DNA tags, followed by sequencing to identify binders.

Pull-Down Assays: These assays are used to identify proteins that bind to a specific molecule of interest. A tagged version of the molecule is immobilized, and cell lysates are passed over it. Proteins that bind are captured and can be identified, often by mass spectrometry.

Activity-Based Probes (ABPs): ABPs are molecules that covalently label the active site of enzymes or other target proteins, allowing for their identification and quantification even in complex biological samples.

Functional Assays: These assays evaluate the biological activity of a target and the effects of modulating its function, often using in vitro methods to measure pharmacology conceptlifesciences.comnuvisan.com.

Biophysical Characterization: Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be used to quantify binding affinities and thermodynamics between a compound and its target nih.gov.

Analytical Methodologies for 2 Phenylchroman 7 Ol in Research Settings

Chromatographic Separation and Purification Techniques

Chromatography is a cornerstone for the isolation and purification of 2-Phenylchroman-7-ol from reaction mixtures or complex extracts. The principle lies in the differential partitioning of the compound between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of phenolic compounds like this compound due to its high resolution and sensitivity. It is widely used for purity assessment and precise quantification. nih.gov The typical setup involves a reversed-phase column (e.g., C18) where the nonpolar stationary phase separates compounds based on their hydrophobicity. mdpi.com

A gradient elution is commonly employed, where the composition of the mobile phase is changed over time to achieve optimal separation. nih.gov The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous solution, typically acidified with formic or phosphoric acid to ensure the phenolic hydroxyl group remains protonated. nih.govmdpi.com Detection is frequently performed using a UV-Vis diode array detector (DAD), which can identify and quantify analytes by comparing their retention times and UV spectra against known standards. nih.govresearchgate.net

Table 1: Illustrative HPLC Parameters for Analysis of Phenylchroman-type Compounds

| Parameter | Typical Condition | Purpose |

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile or Methanol | Gradient elution provides efficient separation of compounds with varying polarities. |

| Flow Rate | 0.8 - 1.2 mL/min | Controls the speed of separation and peak resolution. |

| Detection | UV-Vis Diode Array Detector (DAD) at ~280 nm | Quantification and spectral confirmation. Flavonoids typically have absorption maxima around this wavelength. |

| Column Temp. | 25 - 40 °C | Ensures reproducible retention times. |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. mdpi.com However, this compound, like many flavonoids, is non-volatile due to its polarity and relatively high molecular weight. Therefore, direct analysis by GC is not feasible. To make it amenable to GC analysis, a derivatization step is required to convert the polar hydroxyl group into a less polar, more volatile functional group. A common derivatization method is silylation, where a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA) replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. The resulting volatile derivative can then be separated on a non-polar or medium-polarity capillary column (e.g., 5% phenyl methylpolysiloxane) and detected, often by mass spectrometry (GC-MS), which provides both quantitative data and structural information from the fragmentation pattern. mdpi.com

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of chemical reactions in real-time due to its simplicity, speed, and low cost. libretexts.orgquora.com In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. rochester.edu

The process involves spotting the reaction mixture onto a TLC plate (typically silica gel) alongside the starting material. rochester.edu The plate is then developed in a chamber containing an appropriate solvent system (mobile phase). The components of the mixture travel up the plate at different rates depending on their polarity and interaction with the stationary phase, resulting in separated spots. study.com The position of each spot is characterized by its retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. libretexts.org By comparing the spots of the reaction mixture to the starting material, a researcher can qualitatively assess the reaction's progression. The disappearance of the starting material spot and the appearance of a new product spot indicate a successful conversion. Visualization is typically achieved under UV light (254 nm) or by using a staining reagent. researchgate.net

Spectrophotometric Quantification Methods

Spectrophotometric methods are widely used for the rapid quantification of classes of compounds, including phenolics.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used for the structural characterization and quantification of compounds with chromophores. The aromatic rings and conjugated systems in the this compound structure absorb UV light, producing a characteristic spectrum. nih.gov Flavonoid-type structures typically exhibit two main absorption bands: Band I (usually 300-380 nm) corresponding to the B-ring cinnamoyl system, and Band II (usually 240-280 nm) corresponding to the A-ring benzoyl system. researchgate.net The exact position and intensity of these absorption maxima (λmax) can provide clues about the molecular structure. For quantification, the absorbance at a specific λmax is measured and correlated to the concentration using the Beer-Lambert law, provided a pure standard is available. youtube.com

Folin-Ciocalteu Assay: The Folin-Ciocalteu (F-C) assay is a standard method for determining the total phenolic content of a sample. gbiosciences.com This assay is applicable to this compound due to its phenolic hydroxyl group. The method is based on a redox reaction where the phenolic compound reduces the phosphomolybdic-phosphotungstic acid complexes in the F-C reagent under alkaline conditions (typically using sodium carbonate). nih.gov This reduction produces a blue-colored complex, and the intensity of the color, measured spectrophotometrically at approximately 765 nm, is directly proportional to the amount of phenolic compounds present. gbiosciences.comnih.gov The results are typically expressed as gallic acid equivalents (GAE), meaning the concentration of phenolics is reported in terms of an equivalent concentration of gallic acid, a common reference standard. gbiosciences.com It is important to note that the F-C assay measures the total reducing capacity of a sample, not just phenolic content, and can be subject to interference from other reducing agents. mdpi.combohrium.com

Electrochemical Detection and Voltammetric Characterization

Electrochemical methods, such as cyclic voltammetry (CV), are valuable for characterizing the redox properties of this compound. nih.gov The phenolic hydroxyl group is electroactive and can be oxidized at a solid electrode surface (e.g., glassy carbon). mdpi.com Voltammetry involves applying a potential to an electrode and measuring the resulting current. For an oxidizable compound like this compound, a current peak will appear at a specific potential, known as the oxidation potential.

This technique provides insights into the antioxidant capacity of the molecule, as a lower oxidation potential generally corresponds to a stronger ability to donate electrons and act as an antioxidant. nih.gov The shape and characteristics of the voltammetric peaks can also reveal information about the mechanism of the electrochemical reaction, such as its reversibility. mdpi.commdpi.com The high sensitivity of electrochemical detection also makes it suitable for quantifying low concentrations of electroactive compounds. nih.govmdpi.com

Sample Preparation and Extraction Protocols for Complex Matrices (in non-clinical contexts)

When this compound is to be analyzed from complex matrices, such as plant tissues or natural product formulations, an efficient extraction and sample cleanup protocol is crucial. The goal is to isolate the target analyte from interfering substances.

The choice of extraction method depends on the nature of the matrix. Common techniques for extracting flavonoids and other phenolic compounds include:

Maceration: Soaking the sample material in a suitable solvent for an extended period. nih.govresearchgate.net

Soxhlet Extraction: A continuous extraction method using a specialized apparatus that cycles fresh solvent through the sample, often considered an exhaustive technique. nih.govresearchgate.net

Ultrasound-Assisted Extraction (UAE): Using ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to faster and more efficient extraction. nih.govub.edu

Microwave-Assisted Extraction (MASE): Using microwave energy to heat the solvent and sample, which accelerates the extraction process. nih.govresearchgate.net

Solvents are chosen based on the polarity of this compound, with methanol, ethanol, acetone, and aqueous mixtures of these solvents being commonly used. researchgate.netresearchgate.net Following initial extraction, the crude extract often requires further purification to remove interfering compounds like lipids or pigments. Solid-Phase Extraction (SPE) is a widely used cleanup technique. In a typical reversed-phase SPE protocol, the extract is passed through a C18 cartridge, which retains this compound and other nonpolar compounds while allowing more polar impurities to pass through. The analyte is then eluted with a stronger organic solvent. researchgate.net

Table 2: Comparison of Extraction Techniques for Phenolic Compounds

| Extraction Method | Principle | Advantages | Disadvantages |

| Maceration | Soaking in solvent at room temperature. nih.gov | Simple, requires minimal equipment, suitable for thermolabile compounds. | Time-consuming, may result in incomplete extraction. researchgate.net |

| Soxhlet Extraction | Continuous extraction with fresh, hot solvent. researchgate.net | High extraction efficiency, exhaustive. | Requires higher temperatures (risk of degradation), time-consuming. |

| Ultrasound-Assisted | High-frequency sound waves create cavitation bubbles, disrupting the matrix. ub.edu | Fast, efficient, can be performed at lower temperatures. | Equipment cost, potential for free radical formation. |

| Microwave-Assisted | Microwave energy directly heats the solvent and sample matrix. nih.gov | Very fast, reduced solvent consumption. | Requires specialized equipment, potential for localized overheating. |

Emerging Applications and Material Science Perspectives of 2 Phenylchroman 7 Ol

2-Phenylchroman-7-ol as a Synthetic Building Block for Advanced Materials

The inherent structure of this compound, featuring a phenolic hydroxyl group and a chroman core, positions it as a valuable synthetic intermediate for constructing more complex molecules and advanced materials. Its mention in synthetic procedures, such as in the preparation of carbazole (B46965) carboxamide compounds sigmaaldrich.com, underscores its utility as a starting material or intermediate. The phenolic hydroxyl group offers a reactive site for derivatization, enabling its incorporation into larger molecular architectures or polymer chains. Furthermore, chroman-4-one derivatives, closely related to this compound, are recognized as significant building blocks in organic synthesis and drug design due to their diverse biological activities and the structural versatility they offer nih.govrsc.org. The potential exists to functionalize the phenyl ring or the chroman core to tailor properties for specific material applications, such as in the synthesis of novel ligands or functional monomers.

Role in Fluorescent Probe and Sensor Design

The chromene and coumarin (B35378) scaffolds, along with related flavonoid structures like flavanones and flavonols, are well-established motifs in the design of fluorescent probes and sensors aip.orgresearchgate.netmdpi.comrsc.orgresearchgate.netresearchgate.netijrpc.comchemsrc.com. These compounds often exhibit tunable photophysical properties, including fluorescence, which can be modulated by environmental factors or specific analytes. For instance, 3-hydroxyflavone (B191502) derivatives are recognized for their potential as fluorescent probes due to their excited-state intramolecular proton transfer (ESIPT) properties, which are sensitive to metal chelation rsc.org. Similarly, 7-hydroxyflavanone, a compound structurally analogous to this compound, has been studied for its photophysical properties, including absorption and emission spectra researchgate.netebi.ac.uk. The phenolic hydroxyl group and the π-conjugated system present in this compound suggest a potential for fluorescence, which could be harnessed for developing chemosensors or fluorescent labels, particularly if functionalized to enhance photoluminescence or introduce analyte-specific binding sites.

Potential in Catalyst Development and Support Systems

While direct applications of this compound in catalysis are not extensively documented, its structural features suggest potential roles. Phenolic compounds and heterocyclic structures are frequently employed in catalysis, either as ligands that coordinate to metal centers, thereby influencing catalytic activity and selectivity, or as components of catalytic support systems nih.govebi.ac.ukresearchgate.netresearchgate.netacs.org. The hydroxyl group on this compound could serve as a coordination site for metal ions, facilitating its use as a ligand precursor. Furthermore, chroman derivatives are synthesized using various catalytic methodologies, indicating the compatibility of this scaffold with catalytic processes rsc.orgacs.orgrsc.orgacs.orgchemrxiv.orgfrontiersin.orgrsc.orgacs.orgrsc.orgmdpi.com. Research into phenol (B47542) derivatives as components of supported catalysts for reactions like phenol degradation also highlights the broader relevance of such structures in catalytic applications acs.org.

Applications in Polymer Chemistry and Polymer Functionalization

Phenolic compounds and coumarin derivatives have found significant utility in polymer chemistry, contributing to the development of functional polymers and polymer networks sigmaaldrich.comjst.go.jpresearchgate.netontosight.aimdpi.comnih.gov. Coumarin moieties, for example, are incorporated into polymers to impart unique optical, biological, and photochemical properties, including self-healing and shape-memory capabilities through photocycloaddition reactions jst.go.jp. Phenolic acids can act as additives or cross-linkers in polymer matrices, enhancing their physicochemical properties and conferring antioxidant or antimicrobial activity researchgate.net. The phenolic hydroxyl group in this compound offers a handle for chemical modification, allowing for its integration into polymer structures, either as a monomer, a pendant group, or a cross-linking agent. This functionalization could imbue polymers with enhanced stability, antioxidant properties, or specific optical characteristics.

Chemical Modulators for Specific Material Properties (e.g., Optical, Electronic)

The modulation of optical and electronic properties is a key area in material science, and phenolic compounds and heterocyclic systems are often central to these efforts. Studies on related compounds, such as 7-hydroxyflavanone, have investigated their photophysical properties, including absorption and emission spectra, molar extinction coefficients, and dipole moments, often employing both experimental and quantum chemical calculations researchgate.netebi.ac.uk. The influence of substituents on the photophysical characteristics of coumarin derivatives, such as fluorescence quantum yields and shifts in absorption/emission spectra due to intramolecular charge transfer (ICT), is also well-documented ijrpc.com. The presence of aromatic rings and a phenolic hydroxyl group in this compound suggests that it could potentially act as a chemical modulator for optical or electronic properties. Its structure might allow for π-π stacking interactions or charge transfer processes, making it a candidate for applications in organic electronics, fluorescent materials, or as a component in optical sensing systems.

Corrosion Inhibition Studies (as exemplified by related flavanone (B1672756) derivatives)

Flavanones and broader flavonoid classes have demonstrated significant potential as corrosion inhibitors for various metals, particularly in acidic environments aip.orgebi.ac.ukjst.go.jp. Research employing computational methods like Density Functional Theory (DFT) and Monte Carlo simulations has elucidated the adsorption mechanisms of these compounds onto metal surfaces, highlighting the role of functional groups such as hydroxyls and aromatic rings in forming protective films aip.orgjst.go.jp. These studies indicate that molecules with electron-rich centers and multiple heteroatoms can effectively adsorb onto metal surfaces, hindering corrosive electrochemical reactions. The phenolic hydroxyl group and the aromatic systems within this compound are structural features conducive to adsorption and complexation with metal surfaces, suggesting its potential efficacy as a corrosion inhibitor, analogous to its flavanone and flavonoid relatives.

Compound List:

this compound

Chroman derivatives

Flavanones

Coumarins

Flavonoids

Phenolic compounds

3-Hydroxyflavone

7-Hydroxyflavanone

2-Phenylchroman-4-one

2-Phenylchromen-4-one

Future Research Directions and Unexplored Avenues for 2 Phenylchroman 7 Ol

Discovery of Novel and Efficient Synthetic Routes

The synthesis of chroman derivatives has seen significant advancements, driven by the need for more efficient, selective, and sustainable methods. While specific, optimized routes for 2-Phenylchroman-7-ol may be nascent, general strategies for constructing the chroman core, particularly those involving phenyl substituents, offer valuable insights for future research.

Current synthetic strategies for chromans often involve metal-catalyzed cyclizations, Friedel-Crafts reactions, and cascade cyclizations beilstein-journals.orgchemrxiv.org. For instance, gold(I) catalysis has enabled one-pot syntheses of chromans from allylic alcohols and phenols via Friedel-Crafts allylation followed by intramolecular hydroalkoxylation, achieving yields ranging from 57% to 80% beilstein-journals.org. Transition metal catalysis, employing metals like Nickel, Palladium, and Gold, is crucial for achieving high enantioselectivity in the synthesis of chiral chromans, though limitations persist regarding catalyst loading and substrate scope chemrxiv.org.

Future research directions for the synthesis of this compound should prioritize:

Development of highly enantioselective catalytic methods: Building upon advances in transition metal catalysis, the exploration of novel chiral catalysts and ligand systems is paramount for the stereoselective synthesis of this compound, particularly if specific enantiomers are desired for biological studies.

Exploration of metal-free photocatalytic routes: Leveraging visible-light photocatalysis and radical chemistry offers a promising avenue for developing milder, greener synthetic pathways, potentially leading to efficient cascade cyclizations of readily available precursors to form the chroman ring system frontiersin.orgrsc.org.

Utilization of energy-efficient techniques: Adapting ultrasound or microwave irradiation methodologies, which have demonstrated enhanced yields and reduced reaction times for related heterocyclic syntheses nih.govijrpc.comresearchgate.net, could significantly improve the efficiency of this compound production.

Implementation of green chemistry principles: Future synthetic routes should focus on minimizing or eliminating hazardous organic solvents by employing water as a solvent, solvent-free conditions, or biodegradable media, aligning with sustainable chemical practices rsc.orgnih.govresearchgate.net.

Table 9.1.1: Representative Yields and Conditions in Chroman Synthesis

| Catalytic System/Method | Reaction Type | Typical Yield Range (%) | Key Features | Reference |

| Gold(I) Catalysis | Friedel-Crafts allylation / Hydroalkoxylation | 57–80 | One-pot, mild conditions, tolerant to substituents, potential need for excess substrate or specific phenol (B47542) substitution. | beilstein-journals.org |

| Transition Metal Catalysis (e.g., Ni) | Asymmetric reductive cyclization | Excellent | High enantioselectivity, broad substrate scope for chiral chromans. | chemrxiv.org |

| Photocatalysis (Visible Light) | Radical-initiated cascade cyclization | Good to Excellent | Metal-free, mild conditions, green approach. | frontiersin.orgrsc.org |

| Ultrasound Irradiation | Three-component reaction (e.g., for chroman-2,4-diones) | Excellent | Experimental simplicity, good functional group tolerance, atom efficiency. | nih.gov |

| Microwave Irradiation | Cyclization reactions (e.g., for flavones/chromones) | Good to Excellent | Reduced reaction times, improved yields, energy efficient. | ijrpc.comresearchgate.net |

The development of novel synthetic routes for this compound should aim to overcome the limitations of existing methods by incorporating principles of green chemistry, catalysis, and process intensification to achieve high yields, excellent selectivity, and reduced environmental impact.

Q & A

Q. How can researchers differentiate between artefactual and genuine fluorescence interference in this compound’s bioassays?

- Methodological Answer : Perform interference checks:

- Fluorescence quenching : Compare readings with/without the compound in assay buffer.

- Wavelength scanning : Identify overlapping emission spectra (e.g., 350–600 nm for ROS probes).

- Alternative detection : Validate results using non-fluorescent methods (e.g., luminescence-based ATP assays).

Document all steps in supplementary materials to ensure transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.